

# A Comparative Review of Long-Term Side Effects: Methiodal vs. Dimer-X

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## Compound of Interest

Compound Name: *Methiodal*

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This guide provides an objective comparison of the long-term side effects associated with two historical, water-soluble ionic contrast media used in myelography: **Methiodal** (methiodal sodium) and Dimer-X (meglumine iocarmate). Both agents have been largely superseded by safer, non-ionic contrast media. However, an understanding of their long-term adverse effects remains crucial for researchers studying the pathology of contrast agents and for the clinical follow-up of patients who previously underwent myelography with these substances. The primary long-term side effect of concern for both agents is adhesive arachnoiditis.

## Quantitative Data on Long-Term Side Effects

The following table summarizes the available quantitative data on the incidence of adhesive arachnoiditis, a significant long-term complication, following myelography with **Methiodal** and Dimer-X. It is important to note that the data is derived from studies conducted several decades ago, and direct comparative trials are limited.

Side Effect	Methiodal (methiodal sodium)	Dimer-X (meglumine iocarmate)	Reference
Adhesive Arachnoiditis	10.9% (5 out of 46 cases)	58.3% (7 out of 12 cases)	<a href="#">[1]</a>
29% (in non-operated patients)	Very low frequency (in non-operated patients)	<a href="#">[2]</a> <a href="#">[3]</a>	
48% (in operated patients)	Not specified	<a href="#">[2]</a> <a href="#">[3]</a>	
Neurological Complications (General)	Not specified in comparative studies	7.1% (heavy, but mostly reversible)	<a href="#">[4]</a>
Hyperreflexia of the legs	Not specified in comparative studies	36% (in a comparison with Amipaque)	<a href="#">[5]</a>

Note: The significant discrepancy in the incidence of adhesive arachnoiditis for Dimer-X between the two cited studies may be attributable to differences in patient populations, diagnostic criteria for arachnoiditis, or the specific formulations and dosages used. One study explicitly mentions that the frequency was "very low" in non-operated patients, while another reports a high incidence in a smaller cohort.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The data presented above are primarily derived from retrospective clinical studies involving patients who underwent myelography for diagnostic purposes, such as suspected disc herniation. The methodologies employed in these key studies are summarized below.

## Study on Late Meningeal Effects of Myelographic Contrast Media[\[1\]](#)

- Objective: To analyze the late meningeal effects, specifically adhesive arachnoiditis, of various water-soluble contrast media, including **methiodal** sodium and iocarmate meglumine

(Dimer-X).

- Methodology: The study involved a retrospective analysis of 256 myelograms in 192 patients who underwent repeat myelography. The films from the re-examinations were analyzed for signs of meningeal changes indicative of adhesive arachnoiditis.
- Patient Population: Patients who had previously undergone myelography with **methiodal** sodium, iothalamate meglumine, iocarmate meglumine, or iodophendylate and subsequently had a repeat myelogram with a water-soluble contrast medium.
- Key Factors Analyzed: The development of adhesive arachnoiditis was correlated with the type of contrast medium used, the dose, the observation time between myelograms, and the protein concentration in the cerebrospinal fluid (CSF).

## Study on Adhesive Arachnoiditis Following Lumbar Radiculography[2][3]

- Objective: To determine the frequency of adhesive arachnoiditis following lumbar radiculography with different water-soluble contrast agents, including **methiodal** sodium and methylglucamine iocarmate (Dimer-X).
- Methodology: This clinical report retrospectively reviewed patients who had undergone lumbar radiculography. The diagnosis of adhesive arachnoiditis was likely made based on findings in subsequent imaging or clinical follow-up. The study differentiated between patients who had undergone spinal surgery between radiographic examinations and those who had not.
- Patient Population: The study included 95 patients who received **methiodal** sodium and 18 patients (20 examinations) who received methylglucamine iocarmate.

## Retrospective Investigation of Dimer-X Myelographies[4]

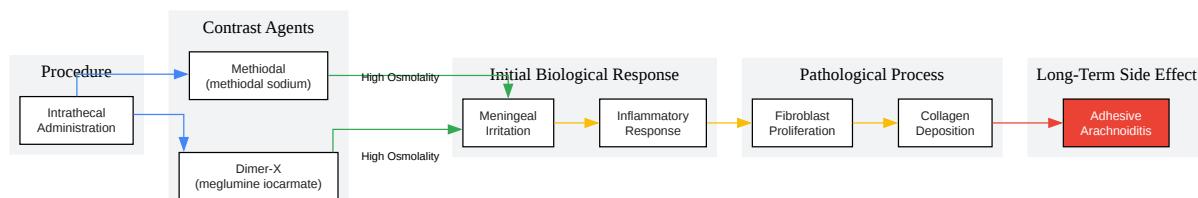
- Objective: To investigate the incidence and nature of neurological complications following lumbar myelography with Dimer-X.
- Methodology: A retrospective investigation of 327 patients who underwent a total of 355 myelographies with Dimer-X. The study analyzed the occurrence of neurological

complications, which were categorized as spinal, meningeal, or cerebral reactions.

- Patient Population: Patients who had undergone lumbar myelography with Dimer-X.
- Key Observations: The study noted that neurological complications, including spinal paroxysms, occurred in 7.1% of the investigations and were often a combination of spinal, meningeal, and cerebral reactions. The pathogenesis was considered multifactorial, involving dosage, patient positioning, and CSF circulation dynamics.

## Visualization of Pathophysiological Pathway

The following diagram illustrates the proposed pathway from the intrathecal administration of ionic, water-soluble contrast media like **Methiodal** and Dimer-X to the potential long-term development of adhesive arachnoiditis.



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Caption: Pathophysiological pathway to adhesive arachnoiditis.

## Conclusion

Both **Methiodal** and Dimer-X, as early ionic water-soluble contrast agents, have been associated with a significant risk of long-term side effects, most notably adhesive arachnoiditis. [6] The available data, although dated, suggests that **Methiodal** carried a considerable risk of this complication.[1][3] While some studies suggest a lower incidence of adhesive arachnoiditis with Dimer-X in non-operated patients, other reports indicate a high occurrence in certain

patient groups and also highlight the risk of other neurological complications.[1][2][4] The increased osmolality of these ionic agents is considered a key factor in their neurotoxicity and propensity to induce meningeal inflammation, leading to arachnoiditis.[6] The development of non-ionic, lower-osmolality contrast media has significantly improved the safety profile of myelographic procedures. This historical comparison underscores the importance of ongoing research and development in contrast media to minimize long-term adverse events.

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